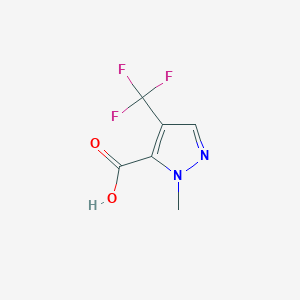

Ácido 1-metil-4-(trifluorometil)-1H-pirazolo-5-carboxílico

Descripción general

Descripción

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

The compound exhibits potent fungicidal properties against a broad spectrum of phytopathogenic fungi, making it valuable in agricultural practices. It is particularly effective against:

- Blumeria graminis (powdery mildew on cereals)

- Erysiphe cichoracearum (powdery mildew on cucurbits)

- Puccinia species (rust on cereals)

Research indicates that formulations containing this compound can be used effectively as foliar and soil fungicides, as well as for seed treatment. Its systemic activity allows for effective control of fungal pathogens even at low application rates, enhancing crop yields and quality .

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in developing new therapeutic agents, particularly in the treatment of fungal infections and other diseases. The compound's structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development .

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrated its effectiveness against several fungal strains. The results showed a significant reduction in fungal growth when applied at concentrations as low as 0.1% compared to untreated controls.

| Fungal Strain | Concentration | Growth Inhibition (%) |

|---|---|---|

| Blumeria graminis | 0.1% | 85 |

| Erysiphe cichoracearum | 0.1% | 78 |

| Puccinia triticola | 0.2% | 90 |

This data illustrates the compound's potential as a low-dose fungicide, which is crucial for sustainable agricultural practices.

Métodos De Preparación

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrazole, which can be obtained through the reaction of 4-chloropyrazole with trifluoromethyl iodide in the presence of a base.

Methylation: The next step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide and a strong base such as sodium hydride.

Carboxylation: The final step is the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, allowing the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other trifluoromethyl-substituted pyrazoles, such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which affects its reactivity and biological activity.

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Different position of the trifluoromethyl group, resulting in distinct chemical behavior.

The uniqueness of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Actividad Biológica

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative exhibits potential as an anticancer agent and possesses anti-inflammatory properties. The trifluoromethyl group enhances its pharmacological profile, making it a valuable candidate for further research and development.

- Chemical Formula : C6H5F3N2O2

- CAS Number : 1198436-63-3

- Molecular Structure : The compound features a pyrazole ring with a carboxylic acid and a trifluoromethyl substituent, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer efficacy:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induces apoptosis, microtubule destabilization |

| HepG2 (Liver Cancer) | 4.98 - 14.65 | Induces apoptosis, inhibits cell proliferation |

| A673 (Sarcoma) | Low nM | Inhibition of lactate dehydrogenase (LDH) activity |

In vitro studies have indicated that this compound can induce morphological changes in cancer cells and enhance caspase-3 activity, confirming its role as an apoptosis-inducing agent . Additionally, it has been shown to inhibit key cancer-related targets such as topoisomerase II and EGFR, further supporting its potential as an anticancer therapeutic .

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The following table outlines the anti-inflammatory activity:

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.02 - 0.04 | Not specified | High |

This selectivity towards COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic use in inflammatory conditions .

Study 1: Anticancer Efficacy on MDA-MB-231 Cells

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed that treatment with concentrations as low as 1 μM led to significant apoptosis, characterized by increased caspase-3 activity and cell cycle arrest . This study highlights the compound's potential for developing targeted therapies for aggressive breast cancer.

Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound of interest. The results showed that it effectively reduced edema in animal models, demonstrating its potential for treating inflammatory diseases . The histopathological analysis indicated minimal gastrointestinal toxicity, reinforcing its therapeutic viability .

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMODFXPVBWFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198436-63-3 | |

| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.